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1,2-Dioxetane, 3,3-dimethyl-

Cat. No.: B15475819
CAS No.: 32315-88-1
M. Wt: 88.11 g/mol
InChI Key: OMOBSUSJWVJRPR-UHFFFAOYSA-N
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Description

Historical Trajectory of 1,2-Dioxetane (B1211799) Research and Discovery

The journey to understanding and harnessing 1,2-dioxetanes is a story of chemical curiosity, persistence, and discovery. While the concept of chemiluminescence had been known for some time, with early observations involving compounds like lophine (triphenylimidazole), the direct involvement of a 1,2-dioxetane intermediate was a significant theoretical and experimental leap. wikipedia.org

For a long time, 1,2-dioxetanes were considered too unstable to be isolated. A landmark achievement came in 1968 when Karl R. Kopecky and Cedric Mumford at the University of Alberta reported the first synthesis of a stable derivative, 3,3,4-trimethyl-1,2-dioxetane. wikipedia.org Their method involved the treatment of the corresponding bromohydroperoxide with a base in cold methanol. cdnsciencepub.comresearchgate.net This produced the target dioxetane as a yellow solution in benzene. wikipedia.org

Shortly thereafter, they synthesized the symmetrical compound, 3,3,4,4-tetramethyl-1,2-dioxetane, which was stable enough to be isolated as pale yellow crystals. wikipedia.org These pioneering syntheses opened the door for detailed studies of their properties. Kopecky and his collaborators demonstrated that upon gentle heating, these dioxetanes decomposed smoothly, rather than explosively, to yield their constituent carbonyl fragments (acetone and acetaldehyde (B116499) in the case of the trimethyl derivative) accompanied by the emission of a faint blue light. wikipedia.orgresearchgate.net These findings provided the first direct proof of the existence and light-emitting properties of this class of compounds.

CompoundPrecursorSynthesis MethodDecomposition ProductsActivation Energy (Ea, kcal/mol)Enthalpy of Activation (ΔS‡, e.u.)
3,3,4-Trimethyl-1,2-dioxetane Bromohydroperoxide of 2-methyl-2-buteneTreatment with cold methanolic baseAcetone (B3395972) & Acetaldehyde23.5 ± 0.5-5 ± 2
3,3,4,4-Tetramethyl-1,2-dioxetane Bromo- or iodohydroperoxide of 2,3-dimethyl-2-buteneReaction with silver ion in methylene (B1212753) chlorideAcetone25.8 ± 0.5-2 ± 2

Table 1: Synthesis and thermolysis data for early 1,2-dioxetane analogs as reported by Kopecky et al. researchgate.net

The observation of light emission from dioxetane decomposition confirmed their role as high-energy molecules. The prevailing theory, supported by subsequent theoretical and experimental work, posits a two-step decomposition mechanism. researchgate.netnih.gov First, the molecule's stored chemical energy is concentrated in the weak oxygen-oxygen (O-O) peroxide bond. researchgate.net Thermal activation causes this bond to break, leading to a transient biradical intermediate. researchgate.netacs.org This is immediately followed by the cleavage of the carbon-carbon (C-C) bond, which releases significant energy and results in the formation of two carbonyl molecules. researchgate.net

Crucially, the energy released is sufficient to promote one of the resulting carbonyl products into an electronically excited state (either a singlet or triplet state). researchgate.netbgsu.edu The return of this excited molecule to its stable ground state is what releases the excess energy in the form of a photon of light—the observed chemiluminescence. wikipedia.orgresearchgate.net Early studies showed that the decomposition of simple alkyl-substituted dioxetanes predominantly yielded the more stable triplet excited state over the singlet excited state. bgsu.edu The mechanism of this process, particularly for more complex and triggerable systems, was later refined with the model of Chemically Initiated Electron Exchange Luminescence (CIEEL), which involves an intramolecular electron transfer step that facilitates the decomposition and excitation. nih.govrsc.orgnih.gov

Significance of 1,2-Dioxetanes as Energetic Intermediates in Chemiexcitation Processes

The ability to store significant chemical energy and release it as light upon decomposition makes 1,2-dioxetanes central to the study and application of chemiexcitation. They are not merely laboratory curiosities but are fundamental to both natural and engineered light-emitting systems.

Research in the 1960s revealed that 1,2-dioxetane structures are the key intermediates responsible for the light emission in many bioluminescent organisms, including fireflies and glow-worms. wikipedia.org In nature, enzymes (luciferases) catalyze reactions that form a high-energy dioxetane-type intermediate from a substrate (luciferin), which then decomposes to produce light with remarkable efficiency. nih.gov

The synthesis of stable dioxetanes allowed chemists to mimic these biological processes in the laboratory. By designing synthetic dioxetanes, researchers can generate light without the need for complex biological enzymes, providing a powerful tool for studying the fundamental principles of chemiluminescence. researchgate.netnih.gov This mimicry has led to a deeper understanding of how chemical structure relates to light-emission properties, such as color and intensity. wikipedia.org

A major advancement in the field was the creation of "triggerable" 1,2-dioxetanes. These are molecules designed to be highly stable under normal conditions but can be induced to decompose and emit light on demand by a specific chemical or enzymatic trigger. bgsu.edursc.org A pioneering example of this was the work by A. Paul Schaap and his colleagues, who synthesized phenoxy-substituted adamantyl-1,2-dioxetanes. rsc.org These molecules are exceptionally stable, but upon removal of the phenolic proton (deprotonation), the resulting electron-rich phenolate (B1203915) ion triggers an extremely rapid decomposition, producing a flash of light. bgsu.edu

This concept was further expanded by replacing the phenolic proton with a protecting group that can be selectively cleaved by a specific analyte. nih.gov For instance, attaching a galactose group to the phenol (B47542) creates a dioxetane that is inert until it encounters the enzyme β-galactosidase, which cleaves the sugar and initiates chemiluminescence. nih.gov This strategy allows for the creation of highly specific probes for a vast array of analytes. nsf.govrsc.org

These triggerable systems have become invaluable in research and diagnostics, forming the basis of highly sensitive assays for detecting enzymes, metal ions, and reactive oxygen species. nih.govresearchgate.netnih.gov The light signal can be measured with simple instrumentation, providing a quantitative measure of the target analyte's concentration, even at very low levels. wikipedia.orggoogle.com

Dioxetane TypeTriggerAnalyte / ApplicationReference
Phenoxy-1,2-dioxetane Base (deprotonation)pH change, proof-of-concept bgsu.edu
Enzyme-cleavable Specific enzymes (e.g., β-galactosidase, esterase)Enzyme activity assays, in vivo imaging nih.govrsc.org
Analyte-responsive Reactive oxygen species (e.g., ¹O₂, H₂O₂)Detection of oxidative stress nih.govnih.gov
Photocaged UV LightSpatiotemporal control of light emission nsf.gov
Ion-responsive Metal ions (e.g., Palladium)Detection of specific metal ions nih.gov

Table 2: Examples of Triggerable 1,2-Dioxetane Systems and Their Applications in Research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2 B15475819 1,2-Dioxetane, 3,3-dimethyl- CAS No. 32315-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyldioxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-4(2)3-5-6-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOBSUSJWVJRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454510
Record name 1,2-Dioxetane, 3,3-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32315-88-1
Record name 1,2-Dioxetane, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Elucidation of 1,2 Dioxetane Thermal Decomposition and Chemiluminescence

Unimolecular Decomposition Pathways of 1,2-Dioxetanes

The thermal unimolecular decomposition of 1,2-dioxetanes involves the cleavage of the weak oxygen-oxygen (O-O) bond and the carbon-carbon (C-C) bond, resulting in the formation of two carbonyl fragments. A key feature of this reaction is the generation of one of the carbonyl products in an electronically excited state, which is the origin of the observed chemiluminescence.

Concerted vs. Stepwise Biradical Mechanisms for O-O and C-C Bond Cleavage

The precise mechanism of the O-O and C-C bond cleavage in 1,2-dioxetanes has been a topic of considerable debate, with evidence pointing towards a continuum between a fully concerted process and a stepwise mechanism involving a biradical intermediate. researchgate.netcdnsciencepub.com

A concerted mechanism would involve the simultaneous breaking of both the O-O and C-C bonds in a single transition state. However, a purely synchronous concerted reaction is generally not favored. Instead, an "asynchronous concerted" or "merged" mechanism is more widely accepted. researchgate.netacs.org In this model, the O-O bond is significantly stretched and weakened in the transition state, while the C-C bond has only begun to break. acs.org

The stepwise biradical mechanism , on the other hand, proposes an initial homolytic cleavage of the weaker O-O bond to form a 1,4-dioxy biradical intermediate. researchgate.netcdnsciencepub.com This intermediate then undergoes a subsequent cleavage of the C-C bond to yield the final carbonyl products. researchgate.net High-level multireference computations have provided strong support for a concerted biradical-like mechanism for 1,2-dioxetane (B1211799) and its methyl-substituted derivatives. researchgate.net This mechanism is characterized by an initial O-O bond extension, followed by a biradical phase before the final C-C bond scission. acs.org

Experimental and theoretical studies on various 1,2-dioxetanes have provided insights into these pathways. For instance, the activation energy for the thermal decomposition of the parent 1,2-dioxetane has been experimentally determined to be approximately 22.7 ± 0.8 kcal/mol, a value that has been successfully reproduced by high-level computational methods. acs.org The increase in decomposition rate with rising temperature observed for compounds like 3,3-dimethyl-1,2-dioxetane is consistent with a mechanism where the initial O-O bond rupture is the slow, temperature-dependent step. cdnsciencepub.com

Activation Parameters for the Thermal Decomposition of Selected 1,2-Dioxetanes
CompoundEa (kcal/mol)ΔS‡ (e.u.)
3,3,4-Trimethyl-1,2-dioxetane23.5 ± 0.5-5 ± 2
Tetramethyl-1,2-dioxetane25.8 ± 0.5-2 ± 2
3,4-Dimethyl-3,4-butano-1,2-dioxetane25.7 ± 0.72 ± 2
3,4:3,4-Dibutano-1,2-dioxetane22.7 ± 0.9-3 ± 3

Role of Biradical Intermediates in Chemiluminescence Chemisxcitation

The formation of a biradical intermediate is crucial for understanding the chemiexcitation process in 1,2-dioxetane decomposition. Following the initial O-O bond cleavage, the molecule enters a "biradical region" on the potential energy surface where multiple singlet and triplet electronic states are close in energy. researchgate.net This near-degeneracy of states is a key factor in facilitating the transition from the ground electronic state of the reactant to an excited state of the products.

Computational studies have revealed the existence of a phenomenon known as "entropic trapping" in the biradical phase. acs.orgacs.org This refers to a flat region on the potential energy surface where the molecule can reside for a period, allowing for efficient intersystem crossing between singlet and triplet states. acs.org The lifetime of this biradical intermediate is influenced by the substituents on the dioxetane ring. For instance, increasing the number of methyl substituents on the 1,2-dioxetane molecule increases the number of degrees of freedom, which is linked to an increased production of excited-state species. acs.org

The dynamics of the biradical are critical. Ground-state dissociation of 1,2-dioxetane from the biradical intermediate can occur on a femtosecond timescale (30 to 140 fs). acs.orgarxiv.org However, the entropic trap can lead to "frustrated dissociations," postponing the final C-C bond cleavage. acs.orgarxiv.org The participation of singlet excited states can further extend the lifetime of this trapped state to over 250 fs. acs.orgarxiv.org

Formation and Distribution of Singlet and Triplet Excited Carbonyl Products

A remarkable feature of the thermal decomposition of 1,2-dioxetanes is the preferential formation of triplet excited carbonyl products over singlet excited products. acs.org The ratio of triplet to singlet excited states can be on the order of 100 to 1. mdpi.com

The preferential formation of triplet states can be explained by considering the potential energy surfaces of the singlet (S1) and triplet (T1) excited states. The activation energy required to break the C-C bond on the T1 potential energy surface is generally lower than that on the S1 surface. arxiv.org This lower barrier on the triplet pathway makes the formation of triplet excited products more favorable.

The yields of singlet (Φs) and triplet (Φt) excited states are highly dependent on the substitution pattern of the dioxetane ring. For the parent 1,2-dioxetane, the triplet yield is significantly larger than the singlet yield. acs.org Methyl substitution has been shown to enhance the quantum yields of both singlet and triplet chemiexcitation. nih.gov

Chemiexcitation Quantum Yields for the Thermal Decomposition of Selected 1,2-Dioxetanes
CompoundSinglet Quantum Yield (Φs)Triplet Quantum Yield (Φt)
1,2-Dioxetane(0.0031 ± 0.0006) x 10⁻³0.0024 ± 0.006
trans-3,4-Dimethyl-1,2-dioxetane-0.20 ± 0.04 (experimental)
trans-3,4-Dimethyl-1,2-dioxetane-0.266 ± 0.096 (simulated)

Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanisms

While the unimolecular decomposition of simple 1,2-dioxetanes is a fascinating process, the efficiency of light emission can be dramatically enhanced through chemical activation, particularly in dioxetanes bearing an easily oxidizable substituent. This has led to the development of highly efficient chemiluminescent systems based on the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.

Intramolecular Electron Transfer in Activated 1,2-Dioxetanes (e.g., Phenoxy-Substituted Derivatives)

The CIEEL mechanism is particularly relevant for 1,2-dioxetanes substituted with a group that can act as an intramolecular electron donor, such as a phenoxy group. Upon activation, typically through deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915), a rapid intramolecular electron transfer (ET) occurs from the electron-rich phenolate to the antibonding orbital of the peroxide bond. acs.org

This intramolecular ET is the rate-determining step and leads to the cleavage of the O-O bond, generating a biradical species. acs.org This is followed by cleavage of the C-C bond and a subsequent intramolecular back electron transfer (BET). acs.org This back electron transfer from the dioxetane moiety to the oxidized phenoxy group generates the final carbonyl product in an electronically excited singlet state, which then emits light upon relaxation to the ground state. acs.org The efficiency of singlet excited state formation in these systems can be exceptionally high. researchgate.net

The kinetics of this process can be tuned by modifying the electronic properties of the phenoxy group. For instance, increasing the electron density of the phenolate moiety can promote faster chemiexcitation. scispace.com

Proposed Alternative Mechanisms: Charge Transfer Induced Luminescence (CTIL) and Gradually Reversible CTIL (GR-CTIL)

While the CIEEL mechanism provides a robust framework for understanding the chemiluminescence of many activated dioxetanes, alternative and complementary mechanisms have been proposed, particularly based on computational studies. These include Charge Transfer Induced Luminescence (CTIL) and Gradually Reversible CTIL (GR-CTIL).

The CTIL mechanism suggests that the initial charge transfer is coupled with the peroxide bond breaking in the transition state. nih.gov This coupling of charge transfer with bond cleavage can help to lower the activation energy of the thermolysis reaction. nih.gov Unlike the distinct electron transfer and back electron transfer steps in the classical CIEEL model, the CTIL mechanism involves a more concerted process where charge separation and recombination are intimately linked with the bond-breaking events.

The GR-CTIL mechanism is a more nuanced model that has been proposed to explain the chemiluminescent decomposition in certain systems. researchgate.net This mechanism involves a gradual and reversible charge transfer process that initiates the luminescence.

It is important to note that the distinction between these mechanisms can be subtle, and the actual process may involve characteristics of more than one model. The specific mechanism at play is likely dependent on the specific structure of the 1,2-dioxetane, the nature of the activating group, and the solvent environment. nih.gov

Influence of Solvent Environment on CIEEL Efficiency and Kinetics, including Viscosity Effects

The efficiency and kinetics of Chemically Initiated Electron Exchange Luminescence (CIEEL) involving 1,2-dioxetanes are significantly influenced by the solvent environment. The polarity and viscosity of the medium play crucial roles in the multi-step CIEEL process, which involves electron transfer, bond cleavage, and back electron transfer within a solvent cage.

The effect of solvent viscosity on the chemiluminescence quantum yields provides insight into the CIEEL mechanism. Studies have shown that for the induced decomposition of 1,2-dioxetanes, an increase in solvent viscosity can lead to a notable enhancement of the chemiluminescence emission intensity acs.org. For instance, in aqueous systems, increasing viscosity has been observed to boost the light output acs.org. This phenomenon is often interpreted as evidence for a solvent-cage effect.

In the CIEEL pathway, after the initial electron transfer from an activator to the dioxetane, a radical ion pair is formed within a solvent cage. The efficiency of light production depends on the competition between the back electron transfer (BET) that generates the excited state and other non-radiative decay pathways, including the escape of the radical ions from the solvent cage. An increase in solvent viscosity hinders the diffusion of these radical ions out of the cage, thereby increasing the probability of the productive BET occurring, which leads to a higher quantum yield of the excited state product acs.orgresearchgate.net.

Correlations of quantum yield data with medium viscosity, using both diffusional and free-volume models, support the idea that the induced decomposition of phenoxy-substituted 1,2-dioxetanes is an entirely intramolecular process acs.orgnih.gov. The observed viscosity effects are consistent with the necessity of a specific conformation of the diradical pair for an efficient electron back-transfer step, rather than being primarily due to the cage escape of radical ion species acs.orgnih.gov. While initial studies considered the possibility of an intermolecular back electron transfer, more recent findings favor an intramolecular pathway, which is supported by the very high singlet quantum yields observed in these systems researchgate.netgoogle.com. The relatively small but mechanistically significant enhancement of CIEEL efficiency with increasing viscosity is rationalized by the free-volume model, where frictional impediment to molecular bond rotation that leads to ground-state products makes the chemiexcitation pathway more favorable researchgate.net.

Specific Mechanistic Aspects of 1,2-Dioxetane, 3,3-dimethyl- Decomposition

Activation Parameters and Kinetic Studies of Methyl-Substituted 1,2-Dioxetanes

The thermal stability and decomposition kinetics of 1,2-dioxetanes are highly sensitive to the substitution pattern on the four-membered ring. Kinetic studies on a series of methyl-substituted 1,2-dioxetanes, including 3,3-dimethyl-1,2-dioxetane, have provided crucial data for understanding the decomposition mechanism. The thermal decomposition is a unimolecular process that follows first-order kinetics. The rate-determining step is the cleavage of the weak O-O bond, leading to a 1,4-dioxy biradical intermediate acs.orgnih.gov.

Systematic studies have shown that increasing the degree of methyl substitution on the dioxetane ring generally increases the thermal stability of the molecule. This increased stability is reflected in higher activation energies (Ea) and enthalpies of activation (ΔH‡). The activation parameters for the thermal decomposition of 3,3-dimethyl-1,2-dioxetane and related methyl-substituted derivatives have been experimentally determined, providing insight into the transition state of the O-O bond cleavage.

The entropy of activation (ΔS‡) for these decompositions is typically small and can be slightly negative or positive. This is consistent with a mechanism where the transition state is not significantly more or less ordered than the ground state. A biradical mechanism, where the O-O bond is stretched to a significant extent in the transition state, is supported by these experimental activation parameters. The "merged" mechanism, which describes a concerted process with significant biradical character where O-O bond cleavage is more advanced than C-C bond cleavage, has been successfully used to rationalize the activation parameters across the series of methyl-substituted 1,2-dioxetanes nih.gov.

Below is a table summarizing the activation parameters for the thermal decomposition of various methyl-substituted 1,2-dioxetanes in CCl₄.

1,2-Dioxetane DerivativeΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Reference
3-Methyl-24.3 ± 0.4-1.5 ± 1.2 acs.org
3,3-Dimethyl-25.9 ± 0.3+1.4 ± 0.8 acs.org
cis-3,4-Dimethyl-24.8 ± 0.3-0.5 ± 0.9 acs.org
trans-3,4-Dimethyl-25.0 ± 0.2+1.9 ± 0.6 acs.org
3,3,4-Trimethyl-25.8 ± 0.3+2.1 ± 0.9 researchgate.net
3,3,4,4-Tetramethyl-27.0 ± 0.3+3.5 ± 0.8 acs.org

Effect of Alkyl Substitution (e.g., Methylation) on Chemiluminescence Quantum Yields and Excited State Formation

The substitution of hydrogen atoms with methyl groups on the 1,2-dioxetane ring has a profound effect on the efficiency of chemiluminescence. Experimental studies have consistently demonstrated that increasing the degree of methylation leads to a significant increase in the quantum yields of both singlet (ΦS) and triplet (ΦT) excited state carbonyl products upon thermal decomposition acs.orgresearchgate.net.

This phenomenon is explained by the "entropic trap" mechanism acs.orgresearchgate.netresearchgate.net. After the initial, rate-determining O-O bond cleavage, a 1,4-biradical intermediate is formed on a relatively flat potential energy surface. The molecule is "trapped" in this biradical state before the subsequent C-C bond cleavage occurs, which leads to the final carbonyl products. The lifetime of this biradical intermediate is critical; a longer lifetime increases the probability of intersystem crossing to the triplet surface or transition to the singlet excited state surface before dissociation to ground-state products can occur acs.org.

Methyl substitution increases the number of vibrational and rotational degrees of freedom in the biradical intermediate. This increase in molecular complexity slows down the dynamics of escaping the biradical region of the potential energy surface, effectively lengthening the lifetime of the "entropic trap" acs.orgresearchgate.net. Consequently, the probability of forming electronically excited states is enhanced. Theoretical studies and nonadiabatic molecular dynamics simulations support this model, showing that methylation increases the dissociation time, which correlates with higher chemiexcitation quantum yields researchgate.netnih.govresearchgate.net. The effect is considered to be primarily a mass effect that slows down the critical rotations needed to escape the trap researchgate.netresearchgate.net.

The table below presents the singlet and triplet quantum yields for the thermolysis of a series of methyl-substituted 1,2-dioxetanes, illustrating the clear trend of increasing chemiexcitation efficiency with increasing methylation.

1,2-Dioxetane DerivativeSinglet Quantum Yield (ΦS) %Triplet Quantum Yield (ΦT) %Reference
Unsubstituted~0.001~0.1 acs.org
3-Methyl-0.035 acs.org
3,3-Dimethyl-0.115 acs.org
cis-3,4-Dimethyl-0.0210 acs.org
trans-3,4-Dimethyl-0.320 acs.orgsemanticscholar.org
3,3,4-Trimethyl-0.125 researchgate.net
3,3,4,4-Tetramethyl-1.030 acs.org

Theoretical and Computational Investigations of 1,2 Dioxetane Reactivity and Electronic Structure

Quantum Chemical Methodologies Applied to 1,2-Dioxetanes

The accurate theoretical description of the dioxetane decomposition is challenging due to the multireference character of the electronic wavefunction along the reaction path, particularly during the homolytic cleavage of the O-O bond which forms a biradical intermediate.

Density Functional Theory (DFT) Calculations for Structural and Energetic Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method for determining the equilibrium geometries and vibrational frequencies of molecules. For alkyl-substituted 1,2-dioxetanes, studies have shown that the B3LYP hybrid functional combined with the 6-31G(d) basis set provides an adequate level of theory for geometry optimizations. researchgate.net These calculations are crucial for obtaining the initial structures for more advanced energetic and dynamic simulations. While this methodology is applicable to 3,3-dimethyl-1,2-dioxetane, specific published data on its optimized geometry, bond lengths (C-C, C-O, O-O), and dihedral angles are not available. A DFT study on the related, but more complex, adamantylideneadamantane-1,2-dioxetane has been performed using the B3LYP/6-31G method to optimize ground and transition state structures.

Multireference and Multiconfigurational Approaches (e.g., CASSCF, CASPT2, MCSCF)

Single-reference methods like DFT often fail to accurately describe the energetics of dioxetane decomposition because the electronic structure changes dramatically from a closed-shell reactant to a biradical intermediate and then to the products. Multireference and multiconfigurational methods are essential for a correct description.

The Complete Active Space Self-Consistent Field (CASSCF) method is employed to provide a qualitatively correct description of the electronic structure in these cases. However, CASSCF calculations alone often underestimate the activation barrier for the O-O bond breaking. researchgate.net To incorporate the effects of dynamic electron correlation, second-order perturbation theory is typically applied to the CASSCF wavefunction, a method known as CASPT2. For the parent 1,2-dioxetane (B1211799), CASPT2 calculations yield an activation barrier in excellent agreement with experimental values. researchgate.net No specific CASSCF or CASPT2 studies detailing the reaction pathway for 3,3-dimethyl-1,2-dioxetane have been identified in the literature.

Ab Initio Molecular Dynamics Simulations of Decomposition Pathways

Ab initio molecular dynamics (AIMD) simulations allow for the exploration of the reaction dynamics by propagating classical trajectories on a potential energy surface calculated "on-the-fly" using quantum chemical methods. These simulations can reveal the timescale of the O-O and C-C bond scission events and provide insights into the phenomenon of the "entropic trap," where the biradical intermediate has a prolonged lifetime before dissociating. Detailed AIMD simulations have been performed for trans-3,4-dimethyl-1,2-dioxetane, but not for the 3,3-dimethyl isomer.

Analysis of Potential Energy Surfaces (PES) and Critical Points

The potential energy surface maps the energy of a molecule as a function of its geometry. Critical points on this surface, such as minima (stable structures) and saddle points (transition states), are key to understanding reaction mechanisms.

Characterization of Transition States for O-O and C-C Bond Scission

The decomposition of dioxetanes is generally accepted to proceed via a two-step mechanism. The first and rate-determining step is the cleavage of the O-O bond, which proceeds through a first transition state (TS_OO) to form a 1,4-dioxy biradical intermediate. This is followed by the cleavage of the C-C bond through a second transition state (TS_CC) to yield the final carbonyl products.

While no specific calculations for the transition state geometries of 3,3-dimethyl-1,2-dioxetane are available, experimental data for its thermal decomposition in carbon tetrachloride have been reported. researchgate.net These findings provide a crucial benchmark for any future theoretical work.

Experimental Activation Parameters for the Thermolysis of 3,3-dimethyl-1,2-dioxetane
ParameterValueReference
Activation Energy (Ea)23.0 ± 0.1 kcal/mol researchgate.net
Log A12.2 researchgate.net

Experimental work has also successfully trapped the 1,4-dioxybutane biradical formed during the thermolysis of 3,3-dimethyl-1,2-dioxetane, estimating its lifetime to be in the range of 30-75 picoseconds. researchgate.net

Elucidation of Conical Intersections (CIs) and their Topography

Chemiexcitation, the formation of an electronically excited product from a ground-state reactant, is a nonadiabatic process. The transition between the ground state and excited state potential energy surfaces is facilitated by the presence of conical intersections (CIs). A CI is a point of degeneracy between two electronic states. The topography of the CI seam (e.g., "sloped" vs. "peaked") is thought to play a crucial role in determining the efficiency of the transition to the excited state and thus the chemiluminescence quantum yield. While the role of CIs has been investigated for the parent 1,2-dioxetane and its methylated derivatives, no studies have specifically elucidated the location or topography of conical intersections for the 3,3-dimethyl-1,2-dioxetane isomer.

Computational Insights into the "Entropic Trap" Mechanism and its Role in Chemiluminescence

Computational studies have been instrumental in elucidating the mechanism of 1,2-dioxetane thermolysis, particularly the concept of an "entropic trap," which is crucial for explaining the generation of electronically excited states. The decomposition is not a simple, single-step concerted reaction but rather a two-step process initiated by the cleavage of the weak O-O bond to form a 1,4-dioxybiradical intermediate. This biradical exists in a shallow, flat region of the potential energy surface.

This region is termed an "entropic trap" because it represents a free energy minimum that is not necessarily a potential energy minimum. The flatness of this potential energy surface provides the molecule with a large volume of accessible phase space, effectively "trapping" the biradical intermediate for a finite period. This delay in the subsequent C-C bond cleavage is critical for chemiluminescence. While in this biradical state, the molecule has sufficient time to undergo intersystem crossing (ISC) from the initial singlet state (S0) surface to the nearby triplet state (T1) surface.

The role of the entropic trap is multifaceted:

It prevents the rapid, exothermic decomposition of the molecule exclusively along the ground-state pathway, which would lead to products in their electronic ground state and no light emission.

By extending the lifetime of the biradical intermediate, it increases the probability of transitions to excited state surfaces (both singlet S1 and triplet T1).

The near-degeneracy of several singlet and triplet states in this biradical region facilitates these nonadiabatic transitions.

For 3,3-dimethyl-1,2-dioxetane, the presence of the two methyl groups on the same carbon atom influences the dynamics within the entropic trap. It is a general principle confirmed by theoretical studies that increasing the number of alkyl substituents on the dioxetane ring increases the number of vibrational degrees of freedom. This, in turn, can increase the time the molecule spends in the entropic trap, thereby enhancing the probability of crossing onto the triplet potential energy surface and increasing the quantum yield of triplet excited state products. Experimental evidence supports this, with studies successfully trapping the 1,4-dioxybutane biradical from the thermolysis of 3,3-dimethyl-1,2-dioxetane and estimating its lifetime to be in the range of 30-75 picoseconds researchgate.net. This provides direct evidence for the biradical intermediate that defines the entropic trap.

Modeling of Electronic Excitation and Quantum Yields

Prediction of Singlet and Triplet Excited State Product Formation Ratios

Ab initio nonadiabatic molecular dynamics simulations are powerful computational tools for predicting the quantum yields of singlet (ΦS) and triplet (ΦT) excited state products in dioxetane thermolysis. These simulations model the explicit time evolution of the molecular geometry and electronic states following the initial O-O bond cleavage.

While specific, detailed nonadiabatic dynamics simulations for 3,3-dimethyl-1,2-dioxetane are not extensively documented in the literature, studies on the closely related isomer, trans-3,4-dimethyl-1,2-dioxetane, provide significant insight into the process and the expected outcomes. These simulations confirm that the decomposition proceeds via a stepwise mechanism involving the O-O bond cleavage followed by C-C bond scission. The existence of the biradical entropic trap is identified as the key feature responsible for chemiexcitation.

For trans-3,4-dimethyl-1,2-dioxetane, trajectory surface hopping simulations have been used to compute the population evolution on the four lowest singlet and four lowest triplet states. The results of these simulations show excellent agreement with experimental findings, lending high confidence to the theoretical models.

Table 1: Comparison of Simulated and Experimental Chemiluminescence Quantum Yields for trans-3,4-dimethyl-1,2-dioxetane
Quantum YieldSimulated Value (8SA-CASSCF)Experimental Value
Triplet (ΦT1)0.266 ± 0.0960.20 ± 0.04
Singlet (ΦS1)-~0.001

Data sourced from nonadiabatic molecular dynamics simulations. The simulated singlet yield was not explicitly reported in this study, but experimental values for similar alkyl-substituted dioxetanes are consistently low.

Experimentally, the thermolysis of 3,3-dimethyl-1,2-dioxetane is known to produce high yields of triplet excited acetone (B3395972) and formaldehyde, with a triplet-to-singlet (ΦT/ΦS) ratio estimated to be greater than 100 researchgate.net. This strong preference for triplet state formation is consistent with the entropic trap mechanism, where the extended lifetime of the biradical intermediate allows for efficient spin-orbit coupling and intersystem crossing to the more stable triplet excited state.

Correlation of Computational Parameters with Experimental Chemiluminescence Efficiencies

Computational chemistry provides a framework for correlating calculated molecular properties with experimentally observed reactivity and chemiluminescence efficiencies. For alkyl-substituted 1,2-dioxetanes, including the 3,3-dimethyl derivative, theoretical methods have been used to establish relationships between ground-state geometric and energetic parameters and the thermal stability of the dioxetane ring.

A key finding is that the calculated C-C bond distance in the ground-state dioxetane ring shows a very good correlation with the experimental activation energy. A shorter, stronger C-C bond is associated with a higher activation energy and greater thermal stability. This stability, in turn, influences the chemiluminescence efficiency by dictating the temperature required for light emission and affecting the competition between the desired chemiluminescent pathway and other non-radiative decay channels.

Table 2: Correlation between Computationally Derived Parameters and Experimental Observations for Alkyl-Substituted Dioxetanes
Computational ParameterPhysical InterpretationCorrelation with Experimental EaImplication for Chemiluminescence
C-C Bond Distance (Å)Strength of the carbon-carbon bond in the ringGood (Shorter bond correlates with higher Ea)Higher thermal stability allows for controlled decomposition and can lead to higher effective quantum yields under specific conditions.
O-O Bond Distance (Å)Strength of the peroxide bondPoorLess predictive of the overall thermal stability compared to the C-C bond length.
O-C-C-O Dihedral Angle (°)Puckering of the four-membered ringPoorDoes not show a direct, simple correlation with the activation energy for the series of alkyl-dioxetanes.

This table illustrates the qualitative correlations found in computational studies of a series of alkyl-substituted 1,2-dioxetanes.

By calculating these ground-state properties, computational models can therefore provide a qualitative, and often quantitative, prediction of a dioxetane's stability. This information is crucial for understanding its potential as an efficient chemiluminescent agent, as thermal stability is a primary factor in the practical application of these molecules. For 3,3-dimethyl-1,2-dioxetane, these computational approaches support the experimental observation of its moderate stability and high propensity to yield triplet excited state products upon thermal decomposition.

Advanced Methodologies for Studying 1,2 Dioxetane Chemiluminescence

Spectroscopic Techniques for Intermediate Detection and Reaction Monitoring

The decomposition of 1,2-dioxetanes proceeds through short-lived intermediates that are crucial to understanding the chemiluminescence mechanism. Advanced spectroscopic techniques are indispensable for detecting and characterizing these transient species and for monitoring the kinetics of the reaction.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Transient Intermediate Identification (e.g., 1,2-Dioxetanedione Analogs)

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the identification of transient intermediates in chemical reactions. science.gov By significantly slowing down reaction rates at cryogenic temperatures, it is possible to increase the concentration of short-lived species to a level detectable by NMR. In the context of 1,2-dioxetane (B1211799) research, this technique has been particularly valuable for studying reaction pathways and the structures of intermediates that would otherwise be too fleeting to observe. science.gov For instance, low-temperature NMR has been instrumental in the study of related peroxide systems, enabling the characterization of intermediates in various chemical transformations. While specific low-temperature NMR studies focusing solely on the transient intermediates of 3,3-dimethyl-1,2-dioxetane are not extensively detailed in readily available literature, the principle is broadly applied in the study of complex reaction mechanisms, including those of other chemiluminescent compounds. science.gov The stability of some 1,2-dioxetane derivatives has been assessed using ¹H NMR at room temperature, indicating that some decomposition can be observed over extended periods, highlighting the utility of NMR in monitoring the stability and decomposition of these compounds. nih.gov

Time-Resolved Spectroscopies for Kinetic and Mechanistic Studies

Time-resolved spectroscopic techniques are essential for studying the fast kinetics and intricate mechanisms of 1,2-dioxetane chemiluminescence. acs.orgresearchgate.net These methods allow researchers to monitor the emission of light on very short timescales, providing insights into the rates of decomposition and the formation of excited states. Techniques such as time-correlated single-photon counting (TCSPC) are highly sensitive and can detect the weak light emission from chemiluminescent reactions, offering a large dynamic range and temporal resolutions down to the picosecond scale. youtube.com By analyzing the decay of the chemiluminescence signal over time, researchers can determine the half-lives of the emitting species and investigate the influence of various factors, such as solvent and temperature, on the reaction kinetics. nih.gov

For example, the thermal decomposition of 3,3-dimethyl-4-[2-methyl-1-propenyl]-1,2-dioxetane has been studied by monitoring its chemiluminescence, allowing for the determination of its activation parameters and excitation yields. researchgate.net Time-resolved studies have also been crucial in understanding the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, which is thought to be involved in the chemiluminescence of many spiroadamantane 1,2-dioxetanes. nih.gov The kinetics of light emission can be monitored using spectrofluorometers, which can also be used to acquire the chemiluminescence spectra. google.com

Experimental Approaches for Quantifying Chemiluminescence Parameters

To fully characterize a chemiluminescent system, it is crucial to quantify key parameters such as the efficiency of light production and the energy barriers of the reaction.

Determination of Chemiluminescence Quantum Yields and Excitation Efficiencies (e.g., using Energy Transfer Acceptors)

The table below presents chemiluminescence quantum yield data for a selection of 1,2-dioxetane derivatives, illustrating the impact of molecular structure and the presence of energy transfer acceptors.

Compound/SystemConditionsChemiluminescence Quantum Yield (ΦCL)Reference
Fluoride-triggered dioxetane in DMSORelative to luminol (B1675438) standard0.25 google.com
Spiro-cyclobutyl-dioxetane (Diox 8)TBAF in Acetone (B3395972)- (106-fold faster chemiexcitation rate than adamantyl-dioxetane) escholarship.org
Oxetanyl-dioxetane (Diox 14)TBAF in Acetone- (2662-fold faster chemiexcitation rate than adamantyl-dioxetane) escholarship.org
IrCL-1, IrCL-2, IrCL-3Aerated and degassed conditionsImproved under degassed conditions nih.gov
Dioxetane C510-Used as a reference for relative quantum yields rsc.org
Dioxetane B495-0.58% rsc.org

Isothermal and Chemiluminescence Activation Energy Measurements

The activation energy (Ea) of the thermal decomposition of 1,2-dioxetanes is a key parameter that provides insight into their thermal stability and the energy barrier for the rate-limiting step of the chemiluminescence reaction. acs.orgresearchgate.netresearchgate.netescholarship.orgdtic.milresearchgate.net This parameter can be determined by measuring the rate of decomposition at different temperatures and applying the Arrhenius equation. Isothermal methods involve maintaining a constant temperature and monitoring the decay of the chemiluminescence intensity over time.

For 3,3-dimethyl-1,2-dioxetane, also known as tetramethyl-1,2-dioxetane, the activation energy for its thermal decomposition has been a subject of study. Experimental and theoretical investigations of the parent 1,2-dioxetane have yielded activation energies around 23.0 and 23.5 kcal/mol, respectively. researchgate.net The activation energy for the decomposition of trans-3,4-diphenyl-1,2-dioxetane has been measured to be 23 ± 1.6 kcal/mol. dtic.mil For 3-acetyl-4,4-dimethyl-1,2-dioxetane, the activation energy was determined to be 26.0 ± 1 kcal/mol. dtic.mil The activation energy for a stable dioxetane derived from adamantylideneadamantane was found to be 37 kcal/mol. google.com

The following table provides a summary of activation energies for the thermal decomposition of various 1,2-dioxetane derivatives.

1,2-Dioxetane DerivativeActivation Energy (Ea) (kcal/mol)Reference
1,2-Dioxetane (unsubstituted)22.7 ± 0.8 acs.org
1,2-Dioxetane (unsubstituted, theoretical)23.5 researchgate.net
trans-3,4-Diphenyl-1,2-dioxetane23 ± 1.6 dtic.mil
3-Acetyl-4,4-dimethyl-1,2-dioxetane26.0 ± 1.0 dtic.mil
Adamantylideneadamantane 1,2-dioxetane37 google.com
Dioxetane from vinyl ether28.4 google.com
Dioxetane from sterically hindered alkene30.7 google.com

Isotope Effects in 1,2-Dioxetane Decomposition Research

The study of isotope effects, particularly deuterium (B1214612) isotope effects, provides a subtle yet powerful probe into the reaction mechanism of 1,2-dioxetane decomposition. rsc.org By replacing specific hydrogen atoms with deuterium, researchers can investigate whether the breaking of C-H bonds is involved in the rate-determining step of the reaction. The absence of a significant secondary deuterium isotope effect (where kH/kD is close to 1) in the thermal decomposition of trans-3,4-diphenyl-1,2-dioxetane (found to be 1.01 ± 0.02) has been interpreted as evidence against a concerted mechanism involving simultaneous cleavage of the O-O and C-C bonds. dtic.milosti.gov This finding supports a stepwise decomposition mechanism, likely involving a biradical intermediate. dtic.milosti.gov Such studies are crucial for refining our understanding of the intricate steps that lead to the generation of electronically excited states and subsequent light emission.

Applications of 1,2 Dioxetane in Advanced Research Tools and Sensing Systems

Role in Non-Invasive Molecular Imaging Research

The high sensitivity and low background signal of chemiluminescence make 1,2-dioxetane (B1211799) probes particularly well-suited for molecular imaging. Unlike fluorescence, chemiluminescence does not require an external excitation light source, thereby avoiding issues of autofluorescence, light scattering, and phototoxicity. nih.gov

At the cellular level, 1,2-dioxetane probes have enabled the visualization of a variety of biological processes with high clarity. Researchers have successfully used these probes for chemiluminescence microscopy imaging of endogenous enzyme activity. For example, a probe for β-galactosidase provided high-quality cell images based on the enzyme's activity within LacZ-transfected cells, a first for a non-luciferin small-molecule probe with a direct emission mode. acs.orgacs.org

Furthermore, probes for specific analytes have been used to map their production and distribution within cells. Probes for hydrogen sulfide (B99878) (H₂S) have allowed researchers to visualize differences in H₂S levels in A549 lung epithelial cells in response to the manipulation of H₂S-generating enzymes. nih.gov Similarly, probes have been developed to report on hypoxia by detecting the activity of nitroreductase (NTR), an enzyme upregulated in low-oxygen environments. thno.org These tools are invaluable for studying the complex signaling pathways involved in cellular metabolism, immune function, and disease progression. nih.gov

The application of 1,2-dioxetane probes has been extended to non-invasive imaging in living animal models, offering a powerful window into dynamic biological processes. youtube.com The light generated by these probes can penetrate tissues, allowing for the detection of signals from deep within the organism. nih.gov

Successful in vivo imaging has been demonstrated for a range of targets:

Enzyme Activity: Using the principle of chemically initiated electron exchange luminescence (CIEEL), researchers have visualized endogenous enzyme activities in living animals. nih.gov For instance, an alkaline phosphatase (ALP) substrate based on a 1,2-dioxetane was used to detect increased ALP activity in inflamed tissues in mice. nih.gov

Hydrogen Sulfide (H₂S): Chemiluminescent probes have enabled the first in vivo imaging of a reactive species using 1,2-dioxetanes. nih.gov The probe CHS-3 produced a significantly stronger signal in mice treated with an H₂S donor compared to controls, establishing the feasibility of detecting small, reactive molecules in living animals. nih.gov

Hypoxia: Probes that are activated by enzymes overexpressed in hypoxic conditions, such as nitroreductase, have been used to image the low-oxygen environment characteristic of solid tumors. thno.orgnih.gov The probe HyCL-2 was used to visualize H1299 lung tumor xenografts in mice, with the chemiluminescent signal correlating with the level of oxygenation. thno.org

These studies underscore the potential of 1,2-dioxetane-based chemiluminescence as a sensitive, non-invasive modality for preclinical research, enabling the longitudinal study of disease models and the evaluation of therapeutic responses. nih.govyoutube.com

Mechanistic Probes for Understanding Bioluminescence Processes

Beyond their direct application in sensing and imaging, 1,2-dioxetanes serve as crucial mechanistic probes for elucidating the fundamental principles of bioluminescence and chemiluminescence. The decomposition of 1,2-dioxetanes is a key step in many natural bioluminescent systems, including that of fireflies.

The study of synthetic 1,2-dioxetanes, such as the 3,3-dimethyl derivative and its analogues, allows for a controlled investigation of the factors that govern light emission efficiency. The most widely accepted mechanism for the triggered chemiluminescence of these compounds is Chemically Initiated Electron Exchange Luminescence (CIEEL). nih.govnih.gov According to the CIEEL theory, the deprotection of the phenol (B47542) group on the dioxetane leads to the formation of a phenoxide anion. This phenoxide is a potent electron donor that transfers an electron to the peroxide bond, causing it to cleave. This intramolecular electron transfer generates a high-energy, charge-transfer excited state, which then relaxes to its ground state by emitting a photon. nih.gov

By systematically modifying the structure of the dioxetane and its attached luminophore, researchers can study how factors like steric strain, electronic properties, and the stability of intermediates affect the quantum yield of light emission. acs.orgresearchgate.net For example, studies have shown that introducing spiro-fused cyclobutane (B1203170) rings can dramatically accelerate the chemiexcitation rate, providing insights into how molecular geometry influences reaction kinetics. acs.org This fundamental research not only deepens our understanding of natural bioluminescence but also provides a rational basis for the design of new and brighter chemiluminescent probes for a wide array of applications. acs.orgacs.org

Future Research Directions and Unresolved Questions in 1,2 Dioxetane Chemistry

Refinement of Multistate Reaction Dynamics and Quantum Yield Prediction

A persistent challenge in the field is the precise a priori prediction of chemiluminescence efficiency. The thermal decomposition of a 1,2-dioxetane (B1211799) is a complex event governed by quantum mechanics, involving a journey across multiple electronic potential energy surfaces. A complete and predictive model of this process remains an active area of theoretical and computational chemistry. acs.orgresearchgate.net

The decomposition is understood to proceed via the cleavage of the weak O-O bond to form a diradical intermediate, which exists in a region where multiple singlet and triplet electronic states are close in energy. researchgate.net The molecule can become temporarily caught in what is known as an "entropic trap," a concept that helps rationalize the subsequent C-C bond cleavage and partitioning into ground and electronically excited carbonyl products. researchgate.netnih.gov However, a deeper, more quantitative understanding is required. Future research will focus on:

Advanced Computational Models: Developing and applying more sophisticated theoretical methods, such as nonadiabatic molecular dynamics simulations, to map the complex reaction pathways. nih.govnih.govrsc.org These simulations aim to clarify the precise geometries of conical intersections (points of degeneracy between electronic states) and the efficiency of intersystem crossing between singlet and triplet states, which are fundamental to the chemiluminescence outcome. nih.gov

Quantum Yield Prediction: A major goal is to create computational tools that can accurately predict the singlet and triplet quantum yields (ΦS and ΦT) for any proposed dioxetane structure before its synthesis. nih.govrsc.org Current models can provide qualitative agreement with experimental results, but quantitative prediction remains elusive. acs.orgrsc.org Answering unresolved questions about the subtle electronic and steric factors that govern the energy barriers and the dynamics within the entropic trap is crucial for achieving this predictive power. nih.gov

Design of Novel 1,2-Dioxetane Scaffolds for Enhanced Chemiluminescence

The archetypal spiroadamantyl-substituted phenoxy-1,2-dioxetane has been a workhorse in the field, providing stability and high chemiluminescence efficiency. nih.govnih.gov However, the demand for brighter, faster, and color-tuned light emission drives the exploration of entirely new molecular architectures.

Future design strategies are moving beyond simple substituent effects and focusing on modifying the core scaffold to precisely control chemiexcitation and emission properties. rsc.orgrsc.org Key research directions include:

Spiro-Strain Release Acceleration: A recent and promising strategy involves replacing the bulky adamantyl group with smaller, strained spirocyclic moieties like cyclobutyl or oxetanyl groups. acs.orgacs.org This "spiro-strain release" effect has been shown to dramatically accelerate the rate of chemiexcitation, leading to flash-type emission that is up to 2,662 times faster than the traditional adamantyl analogue. acs.org This acceleration results in probes with significantly higher signal intensity over short time periods, boosting detection sensitivity by over 100-fold in some bioassays. acs.org

Wavelength Tuning and NIR Emission: Expanding the color palette of chemiluminescence is critical for multiplexed analysis and in vivo imaging. nih.govrsc.org This is being achieved through two primary approaches:

Direct Modulation: Incorporating electron-withdrawing groups with extended π-conjugation directly onto the phenoxy-derived emitter allows for fine-tuning of the emission wavelength across the visible spectrum. rsc.orgnih.gov

Intramolecular Energy Transfer: Covalently linking the dioxetane to a separate fluorophore, such as an iridium complex or a silicon rhodamine dye, enables chemiluminescence resonance energy transfer (CRET). nih.govrsc.org This process allows the generation of near-infrared (NIR) light, which is highly desirable for deep-tissue in vivo imaging due to its greater penetration and lower scattering. nih.govrsc.org

Table 1: Comparison of Chemiluminescence Properties for Different 1,2-Dioxetane Scaffolds This interactive table summarizes key performance metrics for novel dioxetane scaffolds compared to the traditional adamantyl (Adam.) derivative. Data is compiled from various sources for general comparison.

Scaffold Moiety Relative Chemilexcitation Rate (vs. Adam.) Emission Type Key Advantage(s)
Adamantyl 1x Glow High stability, well-established
Cyclobutyl ~107x faster Flash Increased brightness & sensitivity acs.org
Oxetanyl ~2662x faster Flash Extremely rapid emission, high sensitivity acs.org
7-Norbornyl Accelerated Flash Enhanced rate via spiro-strain acs.org
Homocubanyl Accelerated Flash Enhanced rate via spiro-strain acs.org
Iridium Complex Conjugate Varies NIR Emission Enables deep-tissue imaging via CRET nih.gov
Silicon Rhodamine Conjugate Varies NIR Emission Enables deep-tissue imaging via CRET rsc.org

Exploration of New Triggering Mechanisms and Analytical Applications

The power of 1,2-dioxetanes in analytics stems from the ability to trigger their decomposition—and thus light emission—in response to a specific chemical event. While enzyme-cleavable triggers are widely used, future research is focused on developing more sophisticated activation methods for greater control and new applications. rsc.orgrsc.orgnih.gov

A significant area of innovation is the development of photoactivatable dioxetanes . nsf.gov These molecules are "caged" with a photolabile protecting group, such as an ortho-nitrobenzyl group. The dioxetane remains inert and dark until it is irradiated with light of a specific wavelength (e.g., UV light), which cleaves the cage and initiates chemiluminescence. nsf.gov This provides outstanding spatiotemporal control over light generation, a critical feature for advanced imaging and materials science. nih.govnsf.gov Reversible photoswitchable systems, based on scaffolds like spiropyran, are also being explored. nsf.gov

These new triggering mechanisms are expanding the analytical toolbox. rsc.orgrsc.org While dioxetanes are already used to detect enzymes and reactive species like hydrogen sulfide (B99878) and peroxynitrite, future applications include: nih.govnih.gov

Multiplexed Assays: By designing probes with distinct triggers and different emission colors, it is now possible to detect multiple analytes simultaneously in a single sample. rsc.orgrsc.org For example, a duplex assay has been demonstrated for monitoring two different bacterial enzymes at the same time. rsc.org

Point-of-Care Diagnostics: The high sensitivity of chemiluminescence is being harnessed for applications outside of the traditional laboratory, such as smartphone-based devices for monitoring biomarkers like hydrogen peroxide in exhaled breath condensate from asthma patients. acs.org

Interdisciplinary Research Integrating 1,2-Dioxetanes in Chemical Biology

The integration of 1,2-dioxetane chemistry with biology is creating powerful new tools to probe and potentially manipulate living systems. The primary advantage of chemiluminescence in a biological context is the generation of "cold light" without the need for external excitation, thereby eliminating problems of tissue autofluorescence and light scattering that plague fluorescence-based methods. nih.govnih.govresearchgate.net

This has established 1,2-dioxetanes as premier probes for non-invasive in vivo imaging in animal models. nih.govnih.gov Researchers have successfully visualized enzyme activity, changes in pH, and the presence of signaling molecules and hypoxia in deep tissues and tumors. nih.govnih.govacs.org

Looking forward, the most exciting directions are truly interdisciplinary, merging the light-emitting properties of dioxetanes with other biological and therapeutic modalities:

Chemiluminescence-Activated Therapy: The photons emitted from a dioxetane decomposition can be harnessed to do work. There is intriguing potential to use this in situ light generation for photopharmacology, including targeted photodynamic therapy (PDT). nih.gov In this scenario, a dioxetane probe could be triggered by a tumor-specific biomarker, and the light it produces would then activate a nearby photosensitizer drug to kill cancer cells, offering a highly targeted therapeutic strategy. mdpi.com

Controlled Drug Release: Similarly, the generated light could be used to cleave a photolabile linker, triggering the release of a therapeutic agent precisely at the site of a disease marker. nih.govnih.gov This combines the diagnostic sensitivity of the dioxetane with a therapeutic action.

Next-Generation Biosensors: The development of advanced chemiluminescent probes will continue to enable the study of complex biological signaling pathways with unprecedented sensitivity and real-time reporting. nih.govacs.org

This synergistic approach, where dioxetanes act not just as reporters but as activators, promises to be a fruitful area of research, with potential for creating advanced theranostic agents that can simultaneously diagnose and treat disease. nih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name
1,2-Dioxetane, 3,3-dimethyl-
Spiro[adamantane-2,3'- nih.govacs.orgdioxetane]
Spiro[cyclobutane-1,3'- nih.govacs.orgdioxetane]
Spiro[oxetane-2,3'- nih.govacs.orgdioxetane]
Spiro[7-norbornane-7,3'- nih.govacs.orgdioxetane]
Spiro[homocubane-9,3'- nih.govacs.orgdioxetane]
ortho-Nitrobenzyl alcohol
Spiropyran
Silicon Rhodamine
Hydrogen Peroxide
Hydrogen Sulfide

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3,3-dimethyl-1,2-dioxetane, and how does its stability compare to other dioxetane derivatives?

  • Methodology : The synthesis of 3,3-dimethyl-1,2-dioxetane involves controlled oxidation of ketones or aldehydes under low-temperature conditions to avoid premature decomposition. For example, stable derivatives like 3,3,4-trimethyl-1,2-dioxetane were first synthesized in benzene solutions at sub-ambient temperatures . Stability is enhanced by alkyl substitution, which reduces ring strain. Comparative studies using differential scanning calorimetry (DSC) or NMR spectroscopy under varying temperatures can assess thermal stability .

Q. How does the molecular structure of 3,3-dimethyl-1,2-dioxetane influence its reactivity?

  • Methodology : The four-membered dioxetane ring (C4H8O2) contains two adjacent oxygen atoms, creating a strained peroxide bond. X-ray crystallography and computational methods (e.g., B3LYP/6-31G(d)) reveal bond angles (~90° for O-O-C-C) and dihedral angles that correlate with instability. Substituents at the 3,3-positions sterically hinder decomposition pathways, prolonging half-life .

Q. What spectroscopic techniques are used to characterize 3,3-dimethyl-1,2-dioxetane?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify methyl group environments (δ ~1.2–1.5 ppm for CH3) and peroxide oxygen proximity shifts.
  • IR : Stretching vibrations for O-O bonds (~800–900 cm⁻¹) and C-O bonds (~1100 cm⁻¹).
  • UV-Vis : Monitoring absorption bands during thermolysis reveals intermediates like excited carbonyl species .

Advanced Research Questions

Q. What computational models best predict the thermal decomposition kinetics of 3,3-dimethyl-1,2-dioxetane?

  • Methodology : Density functional theory (DFT) and ab initio methods (e.g., HF/6-31G(d)) model unimolecular decomposition pathways. Activation energies for O-O bond cleavage (typically 20–25 kcal/mol) are validated against experimental Arrhenius parameters from gas-phase pyrolysis or solution-phase kinetic studies. Comparisons with tetramethyl derivatives highlight substituent effects on transition-state geometry .

Q. How does 3,3-dimethyl-1,2-dioxetane participate in chemiluminescent mechanisms, and what factors modulate emission efficiency?

  • Methodology : Upon thermolysis, the dioxetane decomposes into two carbonyl fragments, one in an electronically excited state. Energy transfer to fluorophores (e.g., 9,10-diphenylanthracene) or nanoparticles enhances emission. Efficiency depends on:

  • Solvent polarity : Non-polar solvents (e.g., benzene) stabilize excited states.
  • Substituent effects : Electron-donating groups increase quantum yields.
  • Temperature : Controlled heating (e.g., 30–60°C) optimizes signal-to-noise ratios in analytical applications .

Q. What role do radicals play in the oxidative DNA damage induced by hydroxymethyl-substituted dioxetane derivatives?

  • Methodology : Radical trapping experiments (e.g., using TEMPO) and plasmid nicking assays demonstrate that hydroxymethyl groups generate carbon-centered radicals during decomposition. These radicals abstract hydrogen atoms from guanine residues, forming 8-oxo-dGuo adducts. Comparative studies with 3,3-dimethyl-1,2-dioxetane show lower genotoxicity due to the absence of radical-generating substituents .

Q. How can 3,3-dimethyl-1,2-dioxetane be functionalized for targeted bioconjugation in photobiological studies?

  • Methodology : Electrophilic derivatives (e.g., chlorocarbonyloxy-methyl-substituted dioxetanes) react with nucleophiles like amines or thiols. For example:

  • Step 1 : Synthesize 3-(chlorocarbonyloxymethyl)-3,4,4-trimethyl-1,2-dioxetane via acyl chloride intermediates.
  • Step 2 : Conjugate with biomolecules (e.g., antibodies) under mild basic conditions (pH 8–9).
  • Step 3 : Validate conjugation efficiency using MALDI-TOF or fluorescence quenching assays .

Key Research Challenges

  • Stability vs. Reactivity Trade-off : Balancing alkyl substitution to enhance stability without quenching excited states.
  • Scalability : Developing room-temperature-stable derivatives for in vivo imaging.
  • Mechanistic Gaps : Resolving discrepancies between computational predictions and experimental decomposition rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.